molecular formula C7H6BClF3- B12993395 (4-Chlorobenzyl)trifluoroborate

(4-Chlorobenzyl)trifluoroborate

Cat. No.: B12993395
M. Wt: 193.38 g/mol
InChI Key: RNVLKUIFYRHROL-UHFFFAOYSA-N
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Description

(4-Chlorobenzyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Chlorobenzyl)trifluoroborate can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzyl bromide with potassium trifluoroborate in the presence of a base. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobenzyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura cross-coupling, the primary product is a biaryl compound .

Mechanism of Action

Properties

Molecular Formula

C7H6BClF3-

Molecular Weight

193.38 g/mol

IUPAC Name

(4-chlorophenyl)methyl-trifluoroboranuide

InChI

InChI=1S/C7H6BClF3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2/q-1

InChI Key

RNVLKUIFYRHROL-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1=CC=C(C=C1)Cl)(F)(F)F

Origin of Product

United States

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